2-(Benzylamino)-2-(2-fluorophenyl)acetic acid
Description
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-(benzylamino)-2-(2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C15H14FNO2/c16-13-9-5-4-8-12(13)14(15(18)19)17-10-11-6-2-1-3-7-11/h1-9,14,17H,10H2,(H,18,19) |
InChI Key |
BFPKXUHPFGTYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Biological Activity
2-(Benzylamino)-2-(2-fluorophenyl)acetic acid is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structure that includes a benzylamino group and a fluorophenyl moiety, has garnered attention for its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H14FNO2
- Key Functional Groups : Benzylamino and fluorophenyl
- Physical Properties : The presence of the fluorine atom enhances the compound's biological activity and chemical stability, which is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant activity across various biological pathways. Here are some key findings regarding its biological effects:
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and β-secretase, both of which are important targets in Alzheimer's disease research. For instance, modifications to similar compounds have shown promising results in inhibiting these enzymes, suggesting potential applications in neurodegenerative diseases .
- Antiproliferative Activity :
- Antimicrobial Properties :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique features better. The following table summarizes some related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Fluoro-benzylamino-acetic acid | Contains a fluorobenzene moiety | Different substitution pattern affecting reactivity |
| 4-Fluoro-benzylamino-acetic acid | Similar structure but with a different fluorine position | Potentially different biological activities |
| 2-(Benzylamino)-2-(4-fluorophenyl)acetic acid | Contains a para-fluorophenyl group | Used as an intermediate in pharmaceutical synthesis |
Case Studies and Research Findings
- Alzheimer's Disease Research :
- Cancer Research :
- Antimicrobial Activity :
Scientific Research Applications
Neuropharmacology
One of the most significant applications of 2-(Benzylamino)-2-(2-fluorophenyl)acetic acid is in the treatment of central nervous system disorders. It has been investigated for its potential as a sodium channel blocker and monoamine oxidase B (MAO-B) inhibitor, which are critical mechanisms in managing conditions such as epilepsy, Parkinson's disease, and depression .
Case Study: Safinamide
Safinamide, a compound structurally related to this compound, has shown efficacy in treating Parkinson's disease by modulating glutamate release and inhibiting MAO-B activity. Clinical trials have demonstrated its effectiveness in improving motor functions and reducing off-time in patients with Parkinson's disease .
Alzheimer's Disease
Research has indicated that derivatives of this compound may exhibit inhibitory activity against acetylcholinesterase and β-secretase, two key enzymes involved in Alzheimer's disease pathology. A study reported that modifications to acetylcholinesterase inhibitors led to the discovery of multipotent agents capable of inhibiting both symptomatic and disease-modifying targets related to Alzheimer's .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various chemical pathways that allow for structural modifications aimed at enhancing biological activity. Recent studies have focused on optimizing synthetic routes to improve yield and purity while exploring different substituents that can influence pharmacological properties.
| Synthesis Method | Yield | Conditions | Notes |
|---|---|---|---|
| Cu₂O Catalysis | 70-95% | DMSO at RT | High atom economy; environmentally friendly |
| TiO₂-ZrO₂ Catalysis | 83-93% | Acetonitrile | Short reaction time; good yield |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have been conducted to evaluate its effects on various biological systems, focusing on potential adverse effects and mechanisms of toxicity.
Case Study: Safety Evaluation
A comprehensive evaluation involving cell line studies has shown that while the compound exhibits beneficial pharmacological effects, it also necessitates careful monitoring for cytotoxicity at higher concentrations. The results indicated a dose-dependent response, highlighting the importance of dosage optimization in therapeutic applications .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
2-(Benzylamino)-2-(4-fluorophenyl)acetic Acid
- Structure : Positional isomer with fluorine at the para position of the phenyl ring.
- Molecular Weight: 259.28 g/mol (identical to the target compound due to shared formula C₁₅H₁₄FNO₂).
- Key Differences :
- The para-fluorine substitution reduces steric hindrance compared to the ortho-fluorine in the target compound.
- Electronic effects differ due to altered resonance and inductive interactions.
- Synthesis/Storage : Requires storage at 2–8°C, indicating sensitivity to temperature .
2-(2-Chlorophenyl)-2-fluoroacetic Acid
- Structure: Chlorine replaces the benzylamino group, and fluorine is retained on the α-carbon.
- Molecular Weight : ~188.58 g/mol (C₈H₆ClFO₂).
- Synthesis : Synthesized via a charge-transfer complex method using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) in acetonitrile .
- Applications: Potential intermediate in fluorination reactions.
2-(2-Fluorophenyl)acetic Acid
- Structure: Parent compound lacking the benzylamino group.
- Synthesis : Produced via electrochemical decarboxylation of 2-(2-fluorophenyl)acetic anhydride under KSCN-mediated conditions (17% yield) .
- Relevance : Serves as a precursor for derivatives like anhydrides or esters.
Functional Group Variants
2-Amino-2-(2-fluorophenyl)acetic Acid
- Structure: Amino group replaces benzylamino.
- Molecular Weight: ~183.16 g/mol (C₈H₈FNO₂).
- Key Differences: Reduced lipophilicity due to the absence of the benzyl group. Potential for altered biological activity, such as enzyme inhibition .
2-(6-Bromobenzofuran-3-yl)-2-(2-(2-fluorophenyl)acetamido)acetic Acid (Compound 49)
- Structure : Incorporates a bromobenzofuran ring and acetamido group.
- Synthesis : Derived from ester hydrolysis, yielding a compound with a 2-fluorophenylacetamido moiety .
Preparation Methods
Reaction Conditions
- Starting Materials : 2-(2-fluorophenyl)acetic acid and benzylamine.
- Coupling Reagents : Commonly used reagents include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or other carbodiimides.
- Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or ethanol.
- Temperature : Room temperature to mild heating (25–60°C).
- Reaction Time : Several hours to overnight.
Optimization and Challenges
- DCC is effective but produces dicyclohexylurea by-products that complicate purification.
- EDCI is preferred due to the water solubility of its urea by-product, facilitating easier purification.
- Addition of catalytic amounts of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can improve coupling efficiency and reduce side reactions.
Representative Yields
| Coupling Reagent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| DCC | DCM | RT | 60–75 | Difficult purification due to urea by-product |
| EDCI | DMF | RT | 70–85 | Easier purification, higher yield |
| EDCI + HOBt | DMF | RT | 80–90 | Improved coupling efficiency |
Multi-Step Synthesis via Halogenated Precursors
An alternative approach involves preparing a halogenated intermediate such as 2-(2-fluorophenyl)acetyl chloride or bromide, followed by nucleophilic substitution with benzylamine.
Preparation of Halogenated Intermediate
- Starting Material : 2-(2-fluorophenyl)acetic acid.
- Reagents : Thionyl chloride (SOCl2) or oxalyl chloride to convert the acid to the acid chloride.
- Conditions : Reflux in anhydrous solvent (e.g., DCM) with catalytic DMF.
Nucleophilic Substitution with Benzylamine
- The acid chloride intermediate is reacted with benzylamine in an inert solvent (e.g., DCM or THF).
- Base such as triethylamine is added to scavenge HCl formed during the reaction.
- Reaction proceeds at 0°C to room temperature.
Advantages and Limitations
- This method provides high purity products.
- Requires careful control of moisture to prevent hydrolysis.
- Acid chlorides are reactive and sometimes unstable, requiring immediate use.
Alternative Synthetic Strategies
- Reductive amination : Condensation of 2-(2-fluorophenyl)acetaldehyde with benzylamine followed by reduction can yield the target compound.
- Mannich-type reactions : Using formaldehyde, benzylamine, and 2-(2-fluorophenyl)acetic acid derivatives under acidic conditions.
Data Table: Summary of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield (%) | Purification Notes |
|---|---|---|---|---|
| Direct Amidation | Acid + amine coupling | EDCI, DMF, RT | 70–90 | Simple aqueous workup |
| Halogenated Intermediate Route | Acid → acid chloride → amine substitution | SOCl2, DCM, Et3N, 0–25°C | 75–95 | Requires dry conditions |
| Reductive Amination | Aldehyde + amine + reducing agent | NaBH3CN or NaBH4, MeOH, RT | 60–80 | May require chromatographic purification |
| Mannich Reaction | Acid derivative + formaldehyde + amine | Acidic medium, heat | 50–70 | Moderate selectivity |
Research Discoveries and Notes
- The presence of the 2-fluoro substituent on the phenyl ring influences the reactivity and biological activity of the compound.
- Amidation reactions using EDCI are favored for scalability and ease of purification.
- Multi-step halogenation followed by substitution offers high purity but requires stringent anhydrous conditions.
- The benzylamino moiety can be introduced selectively without affecting the fluorine substituent.
- Alkylation at the α-position of the acetic acid moiety can be achieved using strong bases (e.g., LDA) and alkyl halides, though this is more relevant for analog synthesis than the target compound itself.
- Biological activity studies indicate that the benzylamino substituent enhances interaction with biological targets, justifying the synthetic efforts.
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Starting Materials | Conditions | Yield Range | Challenges |
|---|---|---|---|---|
| Condensation | Benzylamine, 2-fluorophenylacetic acid | HCl, reflux, 12–24 h | 60–75% | Byproduct formation |
| Oxidation | 2-(Benzylamino)-2-(2-fluorophenyl)ethanol | KMnO₄, H₂SO₄, 30°C | 50–65% | Over-oxidation |
Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR :
- Aromatic Region : Doublets (δ 7.2–7.8 ppm) from the 2-fluorophenyl group; coupling constants (J = 8–12 Hz) confirm ortho-fluorine .
- Acetic Acid Moiety : A singlet near δ 3.8 ppm (CH₂) and a broad peak at δ 12–13 ppm (COOH).
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O), 3300 cm⁻¹ (NH), and 1250 cm⁻¹ (C-F) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 274.1 (C₁₅H₁₄FNO₂).
Validation: Cross-reference with PubChem data (InChI Key: JCWUTEGWHABTTF-UHFFFAOYSA-N) for structural confirmation .
Advanced Research Questions
How can researchers optimize the enantiomeric purity of this compound, and what analytical methods validate stereochemical outcomes?
Methodological Answer:
- Chiral Synthesis : Use enantioselective catalysts like FeBIPF₂ (2 mol%) with TMP base at –30°C to achieve >90% enantiomeric excess (ee) .
- Resolution Techniques : Chiral HPLC (Daicel Chiralpak IG column, n-hexane/iPrOH = 9:1, 0.1% TFA) separates enantiomers (retention times: 14.5 min and 24.0 min) .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 210–230 nm.
Data Contradiction Tip : Discrepancies in ee values may arise from racemization during workup; monitor pH and temperature rigorously.
What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of fluorinated amino acid derivatives like this compound?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat S9 fractions) to identify rapid clearance pathways .
- Solubility Optimization : Use co-solvents (DMSO/PEG 400) or prodrug formulations (methyl ester) to enhance bioavailability.
- Target Engagement Studies : Employ radiolabeled (³H/¹⁴C) analogs to quantify receptor binding affinity in vivo vs. in vitro .
Case Study : Ortho-fluorine enhances lipophilicity (logP ~2.1) but may reduce aqueous solubility, necessitating formulation adjustments .
How does the ortho-fluorine substituent influence the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing the phenyl ring and altering hydrogen-bonding capacity.
- Steric Effects : The ortho position creates steric hindrance, potentially blocking interactions with flat binding pockets (e.g., enzyme active sites) .
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals for reactivity insights.
Validation : Compare with non-fluorinated analogs (e.g., 2-(Benzylamino)-2-phenylacetic acid) to isolate fluorine’s role .
What are the stability profiles of this compound under varying storage conditions, and how should samples be preserved?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the benzylamino group under acidic/basic conditions; decarboxylation at >60°C.
- Optimal Storage : Dark, inert atmosphere (argon), –20°C in amber vials. Lyophilization extends shelf life >12 months .
- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
